3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Overview
Description
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid is an organic compound with the molecular formula C7H7NO4 . It has a molecular weight of 169.14 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 3-methyl-1H-pyrrole-2,4-dicarboxylic acid is 1S/C7H7NO4/c1-3-4(6(9)10)2-8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid has a density of 1.5±0.1 g/cm^3, a boiling point of 482.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 78.7±3.0 kJ/mol, and it has a flash point of 245.4±28.7 °C . The compound has a molar refractivity of 39.4±0.3 cm^3, and its polar surface area is 90 Å^2 .Scientific Research Applications
Pharmaceutical Research
Pyrrole derivatives, including 3-methyl-1H-pyrrole-2,4-dicarboxylic acid, are known for their wide range of pharmacological actions with high therapeutic value . They are versatile, selective, and biocompatible, making them valuable tools for drug design and development .
Organic Chemistry
The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry . Therefore, the synthesis of pyrrole derivatives, including 3-methyl-1H-pyrrole-2,4-dicarboxylic acid, has been a crucial area for research .
Material Science
Pyrrole derivatives are used in material science. For example, 3-methyl-1H-pyrrole-2,4-dicarboxylic acid is used in the preparation of polymer semiconductor film .
Catalysis
Pyrrole derivatives play a role in catalysis. Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
Green Chemistry
Special emphasis is given to the use of green chemistry principles in the synthesis of pyrroles. This includes green solvent-based methods, microwave-aided methods, and solvent-free methods .
Gas Sensing
3-methyl-1H-pyrrole-2,4-dicarboxylic acid is used in the development of gas sensors .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes refer to specific safety, health, and environmental hazards, as well as recommended precautionary measures.
Mechanism of Action
Target of Action
This compound is a derivative of pyrrole, which is a basic structure in many biologically active substances
Mode of Action
It’s known that pyrrole derivatives can interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or interfering with dna synthesis . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Pyrrole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a pyrrole derivative, it may share some of the biological activities associated with this class of compounds, such as antibacterial, antifungal, anti-inflammatory, and anticancer effects . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-3-4(6(9)10)2-8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKMLHVAWYDMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332135 | |
Record name | 3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3780-41-4 | |
Record name | 3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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